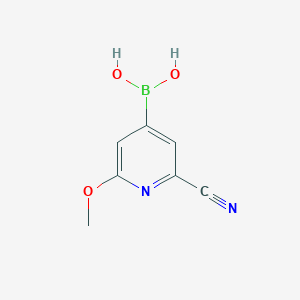

(2-Cyano-6-methoxypyridin-4-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide (2-cyano-6-méthoxypyridin-4-yl)boronique: est un composé organoboronique de formule moléculaire C7H7BN2O3 et d'une masse molaire de 177,95 g/mol . Ce composé est principalement utilisé en synthèse organique, notamment dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles à la formation de liaisons carbone-carbone .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de l'acide (2-cyano-6-méthoxypyridin-4-yl)boronique implique généralement la borylation de l'halogénure d'aryle correspondant. Une méthode courante est la réaction de borylation de Miyaura, qui utilise du bis(pinacolato)diboron (B2pin2) et un catalyseur au palladium . Les conditions réactionnelles comprennent souvent une base telle que l'acétate de potassium (KOAc) et sont réalisées sous atmosphère inerte à des températures modérées .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé sont similaires à la synthèse à l'échelle du laboratoire, mais optimisées pour les grandes échelles. Cela comprend des configurations à flux continu pour la manipulation de la chimie organolithienne et le piégeage électrophile . Ces méthodes garantissent des rendements et une pureté élevés, ce qui rend le composé adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L'acide (2-cyano-6-méthoxypyridin-4-yl)boronique subit principalement des réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura . Cette réaction implique la formation de liaisons carbone-carbone entre l'acide boronique et un halogénure d'aryle ou de vinyle.

Réactifs et conditions courants :

Réactifs : Bis(pinacolato)diboron (B2pin2), catalyseurs au palladium (par exemple, PdCl2(dppf)), et bases comme l'acétate de potassium (KOAc)

Conditions : Atmosphère inerte, températures modérées, et parfois utilisation de méthodes de borylation photoinduite.

Produits majeurs : Les produits majeurs formés par ces réactions sont généralement des boronates d'aryle ou de vinyle, qui peuvent être utilisés dans diverses applications de synthèse organique .

Applications De Recherche Scientifique

Chimie : En chimie, l'acide (2-cyano-6-méthoxypyridin-4-yl)boronique est largement utilisé dans la réaction de couplage de Suzuki-Miyaura pour synthétiser des molécules organiques complexes . Cette réaction est cruciale pour le développement des produits pharmaceutiques, des produits agrochimiques et de la science des matériaux.

Biologie et médecine : La capacité du composé à former des liaisons carbone-carbone stables le rend précieux en chimie médicinale pour la synthèse de molécules biologiquement actives . Il est également utilisé dans le développement d'outils diagnostiques et d'agents thérapeutiques.

Industrie : Dans le secteur industriel, l'acide (2-cyano-6-méthoxypyridin-4-yl)boronique est utilisé dans la production de polymères et de matériaux avancés . Son rôle dans la synthèse de composés organiques complexes le rend indispensable dans divers procédés de fabrication.

Mécanisme d'action

Le mécanisme d'action de l'acide (2-cyano-6-méthoxypyridin-4-yl)boronique dans le couplage de Suzuki-Miyaura implique plusieurs étapes clés :

Addition oxydante : Le catalyseur au palladium subit une addition oxydante avec l'halogénure d'aryle ou de vinyle, formant un complexe de palladium.

Transmétallation : L'acide boronique transfère son groupe organique au complexe de palladium.

Élimination réductive : Le complexe de palladium subit une élimination réductive, formant la liaison carbone-carbone souhaitée et régénérant le catalyseur au palladium.

Mécanisme D'action

The mechanism of action of (2-Cyano-6-methoxypyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide phénylboronique

- Acide 4-méthoxyphénylboronique

- Acide 2-cyanophénylboronique

Unicité : L'acide (2-cyano-6-méthoxypyridin-4-yl)boronique est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité et une sélectivité distinctes dans les réactions de couplage croisé . La présence de groupes cyano et méthoxy améliore sa polyvalence en synthèse organique par rapport aux autres acides boroniques .

Propriétés

Formule moléculaire |

C7H7BN2O3 |

|---|---|

Poids moléculaire |

177.96 g/mol |

Nom IUPAC |

(2-cyano-6-methoxypyridin-4-yl)boronic acid |

InChI |

InChI=1S/C7H7BN2O3/c1-13-7-3-5(8(11)12)2-6(4-9)10-7/h2-3,11-12H,1H3 |

Clé InChI |

UPIIJSQQYUJJQD-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=NC(=C1)OC)C#N)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)

![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)

![2-[2-(dimethylamino)ethyl]-3-methoxy-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12507370.png)

![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)

![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)

![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)

![2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride](/img/structure/B12507408.png)

![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-phenyloxazole](/img/structure/B12507416.png)

![(Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate](/img/structure/B12507428.png)

![1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12507431.png)